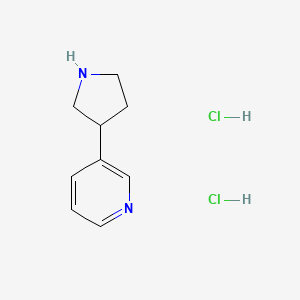
3-Pyrrolidin-3-YL-pyridine dihydrochloride
Vue d'ensemble
Description
“3-Pyrrolidin-3-YL-pyridine dihydrochloride” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is a compound with a molecular weight of 221.13 . The IUPAC name for this compound is ®-3-(pyrrolidin-2-yl)pyridine dihydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, a method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse, given the versatility of the pyrrolidine ring . For instance, the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.13 . It is stored in a sealed, dry room at normal temperature .Applications De Recherche Scientifique
Versatile Scaffold in Drug Discovery
The pyrrolidine ring, a core component of 3-Pyrrolidin-3-YL-pyridine dihydrochloride, is widely utilized in medicinal chemistry due to its sp^3-hybridization, which allows for efficient exploration of pharmacophore space. Its non-planarity and contribution to stereochemistry enhance three-dimensional molecule coverage. Pyrrolidine derivatives, including this compound, have been found in bioactive molecules with target selectivity. These compounds play a significant role in designing new drug candidates with varied biological profiles, facilitated by the different binding modes to enantioselective proteins. Such versatility underscores the scaffold's importance in developing treatments for human diseases (Li Petri et al., 2021).
Chemical and Biological Properties of Pyridine Derivatives
Pyridine derivatives, closely related to this compound, exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer effects. These compounds are highly effective chemosensors due to their affinity for various ions and neutral species, highlighting their significance in both medicinal applications and analytical chemistry. The review of pyridine derivatives outlines their utility as chemosensors and their potential in designing biologically active compounds for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Role in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including those derived from pyridine, have shown great importance in organic synthesis, catalysis, and drug applications. These compounds, through their versatility and biological significance, have been employed in designing metal complexes, catalysts, and in asymmetric synthesis. The synthesis and chemistry of pyridine N-oxide derivatives underscore their utility as synthetic intermediates, highlighting their potential in advanced chemistry and drug development investigations. This versatility makes compounds like this compound valuable tools in organic chemistry and pharmacology (Li et al., 2019).
Orientations Futures
The future directions for “3-Pyrrolidin-3-YL-pyridine dihydrochloride” involve further exploration of its therapeutic and industrial applications. The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and its derivatives present a promising avenue for future research.
Propriétés
IUPAC Name |
3-pyrrolidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXDTFXIITSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



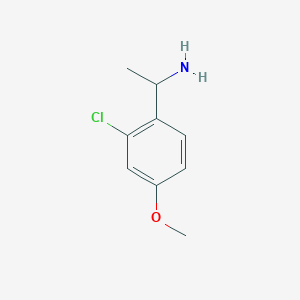
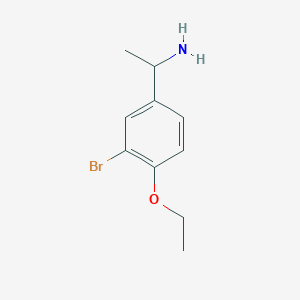
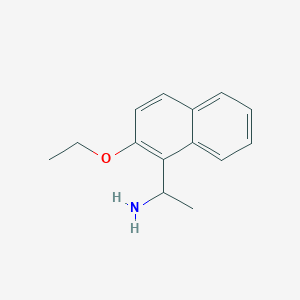
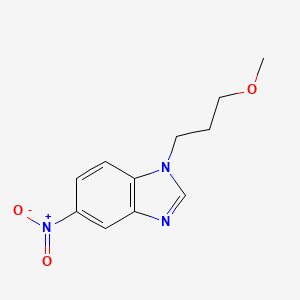
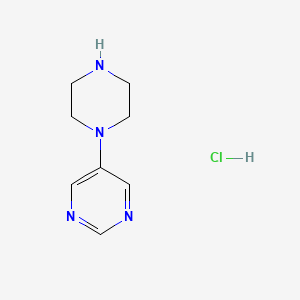
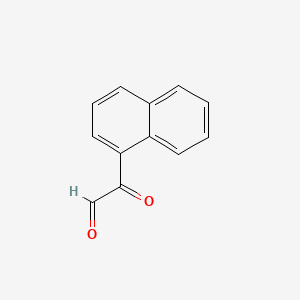
![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)
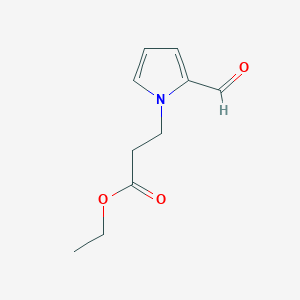

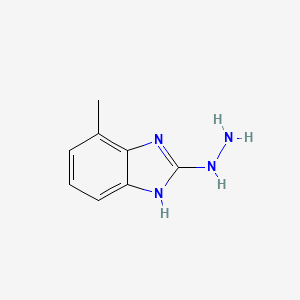
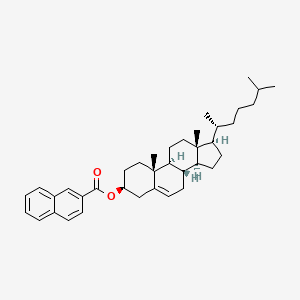
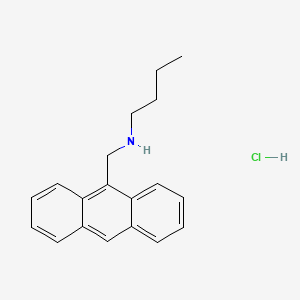
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)
